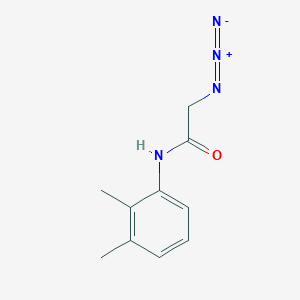

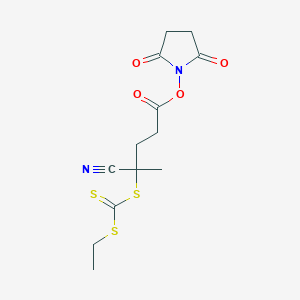

2-azido-N-(2,3-dimethylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

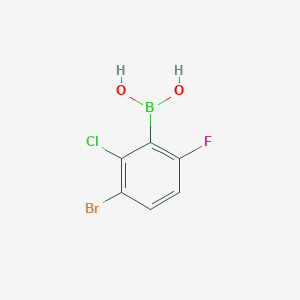

2-azido-N-(2,3-dimethylphenyl)acetamide is a biochemical compound used for proteomics research . It has a molecular formula of C10H12N4O and a molecular weight of 204.23 .

Molecular Structure Analysis

The molecular structure of 2-azido-N-(2,3-dimethylphenyl)acetamide consists of 10 carbon atoms, 12 hydrogen atoms, 4 nitrogen atoms, and 1 oxygen atom . For a more detailed structural analysis, crystallographic data and atomic coordinates would be needed.Wissenschaftliche Forschungsanwendungen

Application in Heterocyclic Compound Synthesis

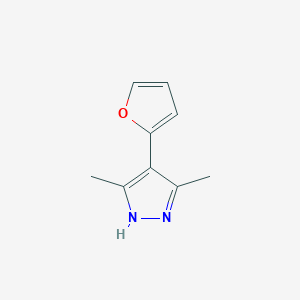

α-Azido ketones, similar to “2-azido-N-(2,3-dimethylphenyl)acetamide”, are very versatile and valuable synthetic intermediates, known for their wide variety of applications, such as in amine, imine, oxazole, pyrazole, triazole, pyrimidine, pyrazine, and amide alkaloid formation .

Use in Click Reactions

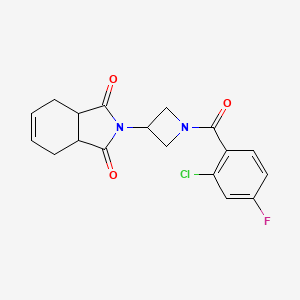

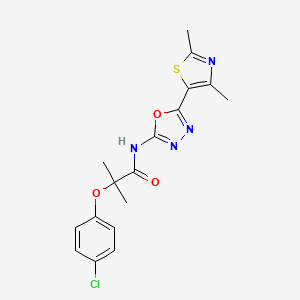

α-Azido ketones react with terminal alkynes and afford 1,2,3-triazoles in moderate to good yields through copper (I) catalyzed alkyne-azide 1,3-cycloaddition reaction (CuAAC, Sharpless-Meldal reaction) . These molecules display valuable pharmaceutically important properties such as antiallergic, antihistamine, antibacterial effects, tuberculosis inhibition, anti-HIV, antitumor activities and agrochemical applications .

Synthesis of Biologically Important Heterocyclic Compounds

α-Azido ketones have been employed for the synthesis of a number of biologically important heterocyclic compounds . They produce synthetically useful intermediates such as α-amino ketones, α-azido-β-hydroxy ketones, and β-amino alcohols .

Proteomics Research

“2-azido-N-(2,3-dimethylphenyl)acetamide” is a biochemical used in proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions. This compound could be used in various experimental procedures, although the specific methods and outcomes would depend on the particular research context .

Synthesis of Antimicrobial Agents

The click chemistry approach, namely Cu (I)-catalyzed azide–alkyne cycloaddition (CuAAC), has been employed to generate a library of 2-{4-[(1,1’-biphenyl)-2-yloxy)methyl]-1H-1,2,3-triazol-1-yl}-N-(substituted phenyl)acetamides . These compounds have been tested for their antibacterial properties against Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis, Staphylococcus aureus, and Candida albicans . Fluorine-substituted systems were found to be more active than those bearing other halogen atoms .

Synthesis of 1,4-Disubstituted-1,2,3-Triazole Derivatives

The 1,4-disubstituted-1,2,3-triazole derivatives have been obtained by the 1,3-dipolar cycloaddition of 1-(prop-2-yn-1-yloxy)naphthalene and 2-azido-N-phenylacetamides via a click chemistry approach . These derivatives could have various applications depending on the specific research context .

Dansyl Azide as a Fluorescence Tagging Probe

Dansyl azide, a compound similar to “2-azido-N-(2,3-dimethylphenyl)acetamide”, has been used as a selective fluorescence tagging probe for click chemistry reactions . This application is particularly useful in pharmacokinetic studies, where it can help monitor the distribution and metabolism of various drugs .

Synthesis of α-Amino Ketones and β-Amino Alcohols

α-Azido ketones, which are related to “2-azido-N-(2,3-dimethylphenyl)acetamide”, can produce synthetically useful intermediates such as α-amino ketones and β-amino alcohols . These intermediates can be used in a variety of chemical reactions and have potential applications in the synthesis of various pharmaceuticals .

Synthesis of Antitumor Agents

Some 1,2,3-triazoles, which can be synthesized from α-azido ketones, have shown antitumor activities . These compounds could potentially be developed into novel therapeutic agents for the treatment of various types of cancer .

Synthesis of Antiallergic and Antihistamine Agents

1,2,3-Triazoles, which can be obtained from α-azido ketones, have been found to display valuable pharmaceutically important properties such as antiallergic and antihistamine effects . These compounds could potentially be used in the development of new drugs for the treatment of allergies and histamine-related conditions .

Synthesis of Agrochemicals

1,2,3-Triazoles, which can be synthesized from α-azido ketones, have potential applications in the field of agrochemicals . These compounds could be used in the development of new pesticides, herbicides, and other agricultural chemicals .

Safety And Hazards

Eigenschaften

IUPAC Name |

2-azido-N-(2,3-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O/c1-7-4-3-5-9(8(7)2)13-10(15)6-12-14-11/h3-5H,6H2,1-2H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANYLSRVDHUZLPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CN=[N+]=[N-])C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-azido-N-(2,3-dimethylphenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B2606789.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,4,5-trimethoxybenzamide](/img/structure/B2606792.png)

![2,2-Dimethoxyspiro[3.5]nonane-7-carbaldehyde](/img/structure/B2606793.png)

methyl]piperidine-4-carboxamide](/img/structure/B2606800.png)

![3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(1-phenylethyl)propanamide](/img/structure/B2606802.png)